2-Amino-N-isopropylacetamide

Beschreibung

Significance within Organic Chemistry and Medicinal Chemistry

The significance of 2-Amino-N-isopropylacetamide in organic chemistry is highlighted by its application as a specialized ligand in advanced catalytic processes. Researchers have successfully employed it as a novel transient directing group in palladium-catalyzed C(sp³)–H bond functionalization of aliphatic ketones. iu.edu This strategy allows for the direct arylation of otherwise inert C-H bonds, representing an efficient method for constructing complex carbon-carbon bonds. iu.edu

In medicinal chemistry, the N-isopropylacetamide moiety is a key structural feature in various biologically active molecules. Derivatives of this compound are central to the development of therapeutic agents. For instance, the FDA-approved drug Belumosudil, an inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), incorporates an N-isopropylacetamide group. worldscientific.com This demonstrates the value of the scaffold in creating potent and selective enzyme inhibitors. Furthermore, research into acetylcholinesterase (AChE) inhibitors, relevant for conditions like Alzheimer's disease, has identified piperidine (B6355638) derivatives substituted with N-ethyl-N-isopropylacetamide as effective binders to the enzyme's peripheral anionic site (PAS). nih.gov

Role as a Building Block and Synthetic Intermediate

This compound serves as a fundamental building block for the synthesis of more complex molecules and materials. Its bifunctional nature, with a nucleophilic primary amine, allows it to act as a monomer in polymerization reactions. beilstein-journals.org A notable synthesis of the compound starts from glycine (B1666218) methyl ester hydrochloride, which undergoes a three-step process involving protection of the amino group, amidation with isopropylamine, and subsequent deprotection to yield the final product. beilstein-journals.org

Table 2: Synthesis Outline of this compound

| Step | Reactants | Key Transformation |

|---|---|---|

| 1 | Glycine methyl ester hydrochloride, di-tert-butyl dicarbonate (B1257347) | Protection of the primary amine beilstein-journals.org |

| 2 | Protected glycine methyl ester, Isopropylamine | Amidation of the ester to form the N-isopropyl amide beilstein-journals.org |

| 3 | Protected this compound | Deprotection in an acidic solution to yield the final compound beilstein-journals.org |

Once synthesized, it can be reacted with other molecules, such as diepoxides like glycerol (B35011) diglycidyl ether, to form novel oligomeric adducts. beilstein-journals.orgresearchgate.net This role as a monomer is crucial for creating new polymers with specific, tailored properties. Its classification as an organic building block is well-established in chemical supply catalogs. bldpharm.com

Overview of Research Trajectories

Current research involving this compound is progressing along several key trajectories, primarily leveraging the properties imparted by the N-isopropylacetamide group.

One major area of research is in polymer chemistry . Scientists have used this compound to create thermoresponsive oligomers. beilstein-journals.orgresearchgate.net These materials exhibit a Lower Critical Solution Temperature (LCST), meaning they are soluble in water below a certain critical temperature and precipitate out as the temperature rises. beilstein-journals.orgresearchgate.net This "smart" behavior is of great interest for developing hydrogels and advanced drug delivery systems. beilstein-journals.org The research explores how these properties can be influenced by interactions with other molecules like cyclodextrins. beilstein-journals.orgbeilstein-journals.org

Another significant research path lies in catalysis . The use of this compound as a transient ligand for C-H activation reactions is a sophisticated application in synthetic organic chemistry. iu.edu This approach avoids the need to install and later remove a directing group, making the synthesis of complex molecules more step-economical. iu.edu

Finally, a critical trajectory is in drug discovery and medicinal chemistry . The N-isopropylacetamide scaffold is being actively explored for its potential in creating new pharmaceuticals. smolecule.com Building on the success of molecules like Belumosudil, researchers are designing and synthesizing new derivatives to target a range of enzymes and receptors. worldscientific.com Studies have investigated derivatives as potential acetylcholinesterase inhibitors and explored their interactions with molecular targets through computational docking studies. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Belumosudil (2-(3-(4-((1H-Indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide) |

| Glycerol diglycidyl ether |

| Glycine methyl ester hydrochloride |

| N-ethyl-N-isopropylacetamide |

| Palladium |

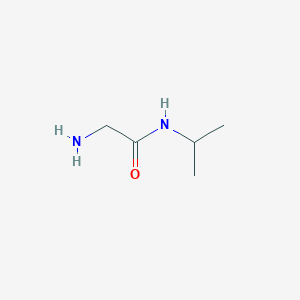

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCKUYRPMPUHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Design

Established Synthetic Pathways for 2-Amino-N-isopropylacetamide

A key and well-documented approach to the synthesis of this compound involves the use of glycine (B1666218) derivatives, highlighting a direct and efficient route to this valuable compound.

A common and practical synthesis of this compound starts from the readily available glycine methyl ester hydrochloride. beilstein-journals.org This multi-step process involves three key transformations: protection of the amino group, amidation of the ester, and subsequent deprotection to yield the final product.

The synthesis commences with the protection of the primary amino group of glycine methyl ester hydrochloride. beilstein-journals.org A widely used protecting group for this purpose is the di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), which reacts with the amine in the presence of a base to form a Boc-protected intermediate. This step is crucial to prevent side reactions at the amino group during the subsequent amidation.

The second step involves the amidation of the methyl ester. The Boc-protected glycine methyl ester is treated with isopropylamine. beilstein-journals.org This nucleophilic acyl substitution reaction replaces the methoxy (B1213986) group of the ester with an isopropylamino group, forming the corresponding N-isopropyl amide.

The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for instance, using a strong acid like trifluoroacetic acid or hydrochloric acid in an appropriate solvent. beilstein-journals.org This deprotection step regenerates the primary amino group, yielding the desired this compound.

A representative three-step synthesis is outlined below:

Protection: Glycine methyl ester hydrochloride is reacted with di-tert-butyl dicarbonate in the presence of a base like sodium bicarbonate to yield Boc-glycine methyl ester. beilstein-journals.org

Amidation: The resulting ester is then reacted with isopropylamine, often in the presence of a coupling agent or by heating, to form Boc-2-amino-N-isopropylacetamide. beilstein-journals.org

Deprotection: The Boc group is removed using acidic conditions to afford this compound. beilstein-journals.org

Table 1: Multi-Step Synthesis of this compound from Glycine Methyl Ester Hydrochloride

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Protection | Glycine methyl ester hydrochloride | Di-tert-butyl dicarbonate, Sodium bicarbonate | Boc-glycine methyl ester |

| 2. Amidation | Boc-glycine methyl ester | Isopropylamine | Boc-2-amino-N-isopropylacetamide |

| 3. Deprotection | Boc-2-amino-N-isopropylacetamide | Acid (e.g., HCl) | This compound |

Beyond the linear synthesis from glycine derivatives, other methodologies in organic chemistry offer potential, albeit less specifically documented for this exact molecule, alternative routes. These often involve multicomponent reactions which can construct the core of the molecule in a single step.

One such potential alternative is the Ugi four-component condensation (U-4CC) . This powerful reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives. organic-chemistry.orgrsc.org In a hypothetical Ugi reaction for the synthesis of this compound, one could envision the use of formaldehyde (B43269) (as the aldehyde component), ammonia (B1221849) (as the amine component), a suitable carboxylic acid, and isopropyl isocyanide. The direct application of this method would depend on the specific reaction conditions and the feasibility of using ammonia in this context.

Another related multicomponent reaction is the Passerini three-component reaction . This reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganicreactions.org While this reaction does not directly yield an α-amino amide, the resulting α-acyloxy amide could potentially be converted to the desired product through subsequent chemical transformations, such as hydrolysis of the acyloxy group followed by introduction of the amino group.

Advanced Synthetic Applications

The true value of this compound in modern organic synthesis is demonstrated in its application as a transient directing group, a strategy that enables the selective functionalization of otherwise unreactive C-H bonds.

Transient directing groups are a class of molecules that reversibly bind to a substrate, directing a metal catalyst to a specific C-H bond for functionalization, and then detach, allowing for a catalytic cycle. This compound has proven to be an effective transient directing group for the palladium-catalyzed arylation of ketones.

In the presence of a palladium catalyst, this compound can be utilized to direct the ortho-arylation of aromatic ketones or the β-arylation of aliphatic ketones. The primary amine of this compound condenses with the ketone to form a transient imine. This imine, in conjunction with the amide nitrogen, acts as a bidentate ligand, coordinating to the palladium catalyst and directing it to a nearby C-H bond. This directed C-H activation is followed by coupling with an aryl halide, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis of the imine regenerates the ketone product, now arylated at a specific position, and releases the this compound to participate in another catalytic cycle. This methodology has been successfully applied to the synthesis of ortho-arylated acetophenones, delivering the products in moderate to excellent yields. Current time information in Bangalore, IN.

Table 2: Palladium-Catalyzed Arylation using this compound as a Transient Directing Group

| Substrate Type | Position of Arylation | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Aromatic Ketones | ortho-C(sp²)–H | Aryl Iodides | Pd(OAc)₂ | ortho-Arylated Ketones |

| Aliphatic Ketones | β-C(sp³)–H | Aryl Iodides | Pd(OAc)₂ | β-Arylated Ketones |

The mechanism of the directing group functionality of this compound in palladium-catalyzed arylations involves several key steps:

Reversible Imine Formation: The catalytic cycle begins with the reversible condensation of the ketone substrate with this compound to form an imine intermediate.

Chelation and C-H Activation: The bidentate N,N-ligand formed by the imine and the amide nitrogen coordinates to the palladium(II) catalyst. This chelation positions the metal center in proximity to an ortho-C(sp²)-H or a β-C(sp³)-H bond, facilitating a concerted metalation-deprotonation (CMD) step to form a palladacycle.

Oxidative Addition: The resulting palladacycle then undergoes oxidative addition with an aryl halide (e.g., an aryl iodide) to form a Pd(IV) intermediate.

Reductive Elimination: This high-valent palladium species then undergoes reductive elimination, forming the new carbon-carbon bond and regenerating a Pd(II) species.

Hydrolysis and Catalyst Regeneration: Finally, hydrolysis of the functionalized imine product releases the arylated ketone and the this compound directing group, which can re-enter the catalytic cycle. The active Pd(II) catalyst is also regenerated.

Incorporation into Oligomeric Structures (e.g., Epoxide–Amine Adducts)

Research has demonstrated the successful use of this compound in the synthesis of novel, thermoresponsive oligomeric epoxide-amine adducts. ohio.eduresearchgate.net In a notable study, this compound was reacted with glycerol (B35011) diglycidyl ether to form these specialized oligomers. ohio.edu The resulting materials are water-soluble and exhibit lower critical solution temperature (LCST) behavior, meaning they are soluble in water at lower temperatures and precipitate as the temperature rises above a critical point. ohio.eduresearchgate.net This property is of significant interest for the development of "smart" materials such as hydrogels.

The primary amine of this compound is bifunctional towards diepoxides, enabling it to act as a monomer for the formation of oligomeric chains. The curing properties of the mixture of this compound and glycerol diglycidyl ether have been analyzed using oscillatory rheology and differential scanning calorimetry. ohio.eduresearchgate.net These analyses revealed distinct characteristics in setting time, viscosity, and the stiffness of the final cured material. ohio.edu For instance, the adduct formed from this compound was found to be mechanically flexible and could be stretched easily after curing. ohio.edu

| Property | Value | Method of Analysis |

|---|---|---|

| Setting Time | Significant differences observed compared to other amine adducts | Oscillatory Rheology |

| Complex Viscosity | Distinct viscosity profile during curing | Oscillatory Rheology |

| Stiffness (Storage Modulus G') | Characterized as a mechanically flexible solid | Oscillatory Rheology |

| Hydrodynamic Diameter | 2.7 nm | Dynamic Light Scattering (DLS) |

| Calculated Molecular Weight | ~1900 g/mol | Calculation based on DLS |

Functionalization in Polypeptide Synthesis

Based on the conducted research, there is limited available scientific literature detailing the direct functionalization or incorporation of this compound as a monomeric unit into polypeptide chains. While general methods for creating glycinamide (B1583983) derivatives for peptide synthesis exist, and companies may list the compound as a product for research, specific examples of its application in building polypeptide backbones were not identified in the search results. ontosight.aigoogle.comgoogle.com One study noted the synthesis of N-isopropylacetamide as part of an assay to determine the activity of a polymer-supported peptide coupling reagent, but this does not represent the incorporation of the title compound into a peptide.

Catalytic Reaction Studies

This compound has been effectively utilized as a transient directing group in transition-metal-catalyzed reactions. ohio.edugoogle.com Specifically, it has been employed in the palladium-catalyzed β-C(sp³)–H arylation of aliphatic ketones. google.com In this role, the amino amide facilitates a site-selective reaction that would otherwise be challenging.

The proposed mechanism involves the initial, reversible formation of an imine between the aliphatic ketone substrate and the primary amine of this compound. ohio.edu The resulting structure acts as a bidentate ligand where the two nitrogen atoms can coordinate with the palladium catalyst. ohio.edu This coordination forms a stable metallacycle intermediate, which directs the catalyst to activate a specific C(sp³)–H bond at the β-position of the original ketone for subsequent arylation. ohio.edugoogle.com This transient directing group strategy is efficient as the directing group is only temporarily installed and is released after the reaction, allowing for its use in catalytic amounts. ontosight.aigoogle.com

| Component | Role | Example Reagent/Condition |

|---|---|---|

| Catalyst | Transition Metal Source | Pd(OAc)₂ |

| Directing Group | Transient Directing Group | This compound |

| Substrate | Aliphatic Ketone | Cyclobutyl ketones, 2-methylbutyraldehyde |

| Coupling Partner | Aryl Source | Aryl Iodides (e.g., 4-iodobenzoic acid methyl ester) |

| Oxidant/Additive | Promotes catalytic cycle | Silver trifluoroacetate |

| Solvent | Reaction Medium | Hexafluoroisopropanol (HFIP) / Acetic Acid |

Biological Activity and Pharmacological Profiles

Modulation of Amino Acid Transporters

The N-isopropylacetamide moiety is a core component of a class of molecules that have been identified as potent modulators of amino acid transporters. These transporters are critical for maintaining cellular and organismal amino acid homeostasis.

The neutral amino acid transporter B⁰AT1, also known as Solute Carrier Family 6 Member 19 (SLC6A19), is responsible for the bulk absorption of neutral amino acids in the intestine and their reabsorption in the kidneys. ingentaconnect.com Pharmacological inhibition of this transporter is being investigated as a therapeutic strategy for metabolic diseases. nih.gov Research has identified several potent inhibitors of B⁰AT1 that are structurally related to N-isopropylacetamide.

Intensive medicinal chemistry efforts have elucidated the structure-activity relationships for a series of B⁰AT1 inhibitors built upon a phenoxy-N-isopropylacetamide scaffold. These studies reveal that specific substitutions on the phenoxy ring are critical for inhibitory potency.

A key finding is the profound impact of the placement of methyl groups on the phenoxy moiety. For instance, the compound (2-(4-chloro-3,5-dimethylphenoxy)-N-isopropylacetamide), known as JX98, was identified as a potent inhibitor. scbt.com However, its isomer, (2-(4-chloro-2,6-dimethylphenoxy)-N-isopropylacetamide), where the methyl groups are in the ortho positions instead of the meta positions, is largely inactive. scbt.com This demonstrates a strong SAR, indicating that the spatial arrangement of substituents on the aromatic ring is a crucial determinant of the molecule's ability to interact with the transporter. scbt.com Further chemical modifications and iterations, such as altering the substituents on the phenyl ring, have led to the development of highly potent inhibitors with IC₅₀ values in the nanomolar range (31-90 nM). nih.gov

Table 1: Structure-Activity Relationship of Selected B⁰AT1 Inhibitors This table is interactive. You can sort and filter the data.

| Compound Name | Core Structure | Key Substitutions | IC₅₀ Value | Potency |

|---|---|---|---|---|

| JX98 | phenoxy-N-isopropylacetamide | 4-chloro, 3,5-dimethyl | Potent | High |

| JX8 (Inactive Isomer) | phenoxy-N-isopropylacetamide | 4-chloro, 2,6-dimethyl | Inactive | Low |

| Cinromide | N/A | Structurally similar to some phenoxy-N-isopropylacetamide inhibitors | ~0.5 µM | High |

| JX225 | phenoxy-N-isopropylacetamide | Modified phenyl ring | 31-90 nM range | Very High |

High-resolution cryo-electron microscopy studies have revealed the precise mechanism by which these potent N-isopropylacetamide-containing inhibitors act on the B⁰AT1 transporter. Rather than competing with amino acids at the primary binding site (the orthosteric site), these compounds bind to a distinct, previously unknown allosteric site located in the extracellular vestibule of the transporter. scbt.comnih.govaksci.com

This allosteric binding physically obstructs the transporter's conformational changes necessary for its function. Specifically, the binding of inhibitors like JX98 and JX225 prevents the inward movement of transmembrane helices 1 (TM1) and 6 (TM6). scbt.com This movement is essential for the transporter to transition from its outward-open state to an occluded state, which is a critical step in the transport cycle of the amino acid substrate. By locking the transporter in an outward-facing conformation, these allosteric inhibitors effectively block its transport activity. nih.gov

The B⁰AT1 transporter plays a pivotal role in organism-wide amino acid levels, and its inhibition has significant implications for metabolic health. By blocking B⁰AT1, inhibitors can reduce the intestinal absorption and renal reabsorption of neutral amino acids, effectively mimicking the effects of dietary protein restriction. ingentaconnect.com This mechanism has shown potential therapeutic benefits in several preclinical models of metabolic disease.

Mice lacking the SLC6A19 gene exhibit improved glucose tolerance and are protected from diet-induced obesity. ingentaconnect.com Pharmacological blockage of B⁰AT1 is therefore being explored as a treatment for conditions like non-alcoholic steatohepatitis (NASH). arxiv.org Furthermore, this approach holds promise for rare genetic disorders of amino acid metabolism. In mouse models of Phenylketonuria (PKU), a condition characterized by dangerously high levels of phenylalanine, inhibition of SLC6A19 normalizes plasma phenylalanine levels by increasing its excretion in urine. nih.govchemical-suppliers.eunih.gov This suggests that potent B⁰AT1 inhibitors could offer a new therapeutic avenue for managing such disorders. arxiv.org

Inhibition of Neutral Amino Acid Transporter B0AT1 (SLC6A19)

Neuroactive Properties

The ability of a compound to exert effects on the central nervous system (CNS) is fundamentally dependent on its capacity to cross the blood-brain barrier.

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from systemic circulation. ingentaconnect.com The ability of a small molecule like 2-Amino-N-isopropylacetamide to cross this barrier is predicted by its physicochemical properties. While direct experimental data on the BBB permeability of this compound is not available in the reviewed literature, a theoretical assessment can be made based on established principles.

Key properties that govern passive diffusion across the BBB include molecular weight (MW), lipophilicity (often measured as LogP), and the topological polar surface area (TPSA). Generally, for a compound to penetrate the BBB, it is favorable to have a molecular weight under 400-500 Da and a TPSA of less than 90 Ų.

This compound has a molecular weight of approximately 116.16 g/mol , which is well within the favorable range for BBB penetration. scbt.com Its TPSA, a measure of the surface area occupied by polar atoms, is a critical predictor of membrane permeability. Molecules with lower TPSA values are typically more capable of crossing the BBB. While the precise experimentally determined TPSA for this compound is not cited in the primary literature, related small amide structures suggest it would likely fall within a range conducive to potential BBB permeability. However, without experimental validation, its status as a CNS-active compound remains speculative.

Potential for Neurological Research

Currently, there is a notable absence of published research specifically investigating the neurological effects of this compound. However, studies on structurally analogous compounds offer a potential, albeit indirect, glimpse into possible areas of investigation. For instance, research into other N-substituted amino-acetamide derivatives has explored their activities within the central nervous system. A notable example is 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), a compound with a similar acetamide (B32628) core. This compound has been shown to possess neuroprotective properties in preclinical models of hypoxia and global ischemia. nih.gov It has demonstrated anticonvulsant efficacy and acts as a weak uncompetitive antagonist of N-methyl-D-aspartic acid (NMDA) receptors. nih.gov These findings in a related molecule suggest that the broader class of N-substituted 2-amino-acetamides could be a fruitful area for neurological research, though direct evidence for this compound itself is lacking.

Antimicrobial Activity

Preliminary Findings against Bacterial Strains

Specific studies detailing the antimicrobial activity of this compound against various bacterial strains are not readily found in the existing scientific literature. The broader family of amide derivatives has been associated with a wide spectrum of biological activities, including antimicrobial properties. sphinxsai.com For example, various synthesized amide derivatives have been screened for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing significant effects. sphinxsai.com However, without direct testing of this compound, its efficacy as an antimicrobial agent remains speculative.

Elucidation of Antimicrobial Mechanisms

Given the lack of preliminary findings on its antimicrobial activity, there is consequently no research available that elucidates the potential antimicrobial mechanisms of this compound. Mechanistic studies typically follow initial observations of antimicrobial efficacy.

Interaction with Molecular Targets

Receptor Binding Studies

There is no publicly available data from receptor binding studies that specifically characterizes the interaction of this compound with any biological receptors. Receptor binding assays are a crucial step in pharmacological profiling to determine the affinity of a compound for various targets. nih.gov

Enzyme Inhibition Profiling

Similarly, there is a lack of information regarding the enzyme inhibition profile of this compound. Enzyme inhibition profiling is a common method used to identify the specific enzymes that a compound may interact with and to understand its mechanism of action at a molecular level. nih.gov While general methodologies for activity-based protein profiling to discover enzyme inhibitors are well-established, their application to this compound has not been reported. nih.gov

Modulation of Gene Expression

Currently, there is a notable absence of scientific literature and research data pertaining to the direct effects of this compound on the modulation of gene expression. Extensive searches of scholarly databases have not yielded any studies that specifically investigate how this compound may influence transcriptional or post-transcriptional regulatory processes. Consequently, there are no available data to populate a table on this topic.

Interactive Data Table: Modulation of Gene Expression by this compound

| Target Gene | Cell Line/Organism | Fold Change (Up/Down) | Method of Analysis | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Anti-inflammatory and Analgesic Effects of Derivatives

Similarly, a thorough review of existing scientific research reveals a lack of specific studies on the anti-inflammatory and analgesic properties of derivatives of this compound. While the broader class of acetamide derivatives has been a subject of medicinal chemistry research for potential anti-inflammatory and analgesic activities, no published findings focus specifically on derivatives of this compound. As a result, there is no empirical data to present regarding their efficacy, mechanism of action, or comparative potency in these therapeutic areas.

Interactive Data Table: Anti-inflammatory and Analgesic Effects of this compound Derivatives

| Derivative | Anti-inflammatory Assay | Analgesic Assay | Key Findings | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Mechanistic Investigations of Biological Action

Signaling Pathway Modulation

The N-isopropylacetamide chemical scaffold is present in molecules designed to modulate key signaling pathways. For instance, Belumosudil, which contains an N-isopropylacetamide moiety, is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2). nih.gov Inhibition of ROCK2 modulates immune responses by regulating the phosphorylation of STAT3 and STAT5, which in turn affects the balance of pro-inflammatory Th17 cells and regulatory T (Treg) cells. nih.gov

Furthermore, the N-isopropylacetamide structure is found in compounds developed as inhibitors for other kinases, such as PI3K-C2α, which are central to pathways controlling cell division, migration, and survival. nih.gov While the biological activity of these complex molecules is not solely attributable to the N-isopropylacetamide group, its inclusion in these structures points to its utility as a building block in designing agents that can modulate cellular signaling.

Derivatization Strategies and Structure Activity Relationships Sar

Design and Synthesis of Novel 2-Amino-N-isopropylacetamide Derivatives

The versatility of the this compound structure allows for targeted modifications at several key positions. Synthetic chemists have capitalized on this, creating libraries of analogues to probe interactions with various biological targets.

Modification of the substituents on the acetamide (B32628) nitrogen is a common strategy to alter a compound's properties. For instance, in a series of functionalized amino acid derivatives with anticonvulsant activity, the core acetamide structure was modified. While the parent compound in that study was (R,S)-2-acetamido-N-benzyl-2-methylacetamide, the principles of substitution on the amide are relevant. semanticscholar.org Researchers have also synthesized 1-N-substituted derivatives of related acetamido sugars, such as haloacetyl and glycyl groups, to act as potential metabolic inhibitors. nih.gov The synthesis of N-aryl-N-isopropyl-2-hydroxyacetamides, which are key intermediates for various pesticides, has been accomplished through N-alkylation and N-chloroacetylation of arylamines. uantwerpen.be

In the context of pyrazolopyrimidine acetamides, a variety of N,N-disubstituted derivatives have been synthesized to explore their binding affinity for the 18kDa translocator protein (TSPO). molaid.com The synthesis generally involves coupling the pyrazolopyrimidine acetic acid core with a desired secondary amine using a coupling agent like HATU. molaid.com This approach allows for the introduction of diverse alkyl, cycloalkyl, and functionalized groups at the amide nitrogen, significantly influencing the compound's interaction with the target protein. molaid.comnih.gov

The introduction of a phenoxy group, creating 2-phenoxy-N-isopropylacetamide analogues, has been a fruitful area of investigation. A notable example is the development of inhibitors for the amino acid transporter B⁰AT1 (SLC6A19). nih.gov A high-throughput screen initially identified 2-(4-chloro-2,6-dimethylphenoxy)-N-isopropylacetamide as an inhibitor. nih.govbiorxiv.org However, subsequent characterization revealed that a structural isomer, 2-(4-chloro-3,5-dimethylphenoxy)-N-isopropylacetamide (termed JX98), possessed significantly higher potency. nih.govbiorxiv.org

The synthesis of these derivatives typically involves a nucleophilic substitution reaction. For example, 2-bromo-N-isopropylacetamide can be reacted with a substituted phenol, such as 3-hydroxybenzoate methyl ester, in the presence of a base like potassium carbonate to form the corresponding phenoxy-acetamide. google.com

A strong structure-activity relationship (SAR) was identified for these chlorinated and dimethylated analogues. The placement of the methyl groups on the phenoxy ring was critical; methyl groups in the meta-position (3,5-dimethyl) led to high affinity, whereas ortho-substitution (2,6-dimethyl) significantly reduced inhibitory potential. nih.govbiorxiv.org Even a single methyl group in the ortho position was detrimental to activity. nih.gov The secondary amide was also found to be essential for inhibitory action, as its replacement with an ester, thioester, or N-methylated tertiary amide abolished activity, suggesting the amide hydrogen acts as a crucial hydrogen bond donor. nih.govbiorxiv.org

| Compound | Structure | IC₅₀ (µM) |

|---|---|---|

| 2-(4-chloro-2,6-dimethylphenoxy)-N-isopropylacetamide (JX8) | Chlorine at position 4, Methyl groups at positions 2 and 6 | 7.7 ± 1.9 biorxiv.org |

| 2-(4-chloro-3,5-dimethylphenoxy)-N-isopropylacetamide (JX98) | Chlorine at position 4, Methyl groups at positions 3 and 5 | 0.4 nih.gov |

The core this compound structure has been used as a building block for more complex architectures, including oligomers and macrocycles. In one study, this compound was reacted with glycerol (B35011) diglycidyl ether to produce novel oligomeric epoxide-amine adducts. researchgate.netulb.ac.becommonorganicchemistry.com These oligomers demonstrated thermoresponsive behavior in water. nih.gov

Furthermore, the principles of "click chemistry" have been applied to create triazole-linked structures. The synthesis of novel phthalimide (B116566) derivatives bearing a 1,2,3-triazole subunit involves a multi-step process. nih.gov First, various amines are reacted with chloroacetyl chloride to produce N-substituted chloroacetamide intermediates. These are then converted to the corresponding azides using sodium azide. Finally, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an N-alkynyl phthalimide yields the desired triazole-linked hybrid molecules. nih.gov This modular approach allows for the generation of diverse structures by varying the initial amine and the alkyne component. nih.govresearchgate.net Such strategies have been used to create 15-membered macrocyclic glyco-peptidomimetics and other complex macrocycles containing a triazole moiety. researchgate.net

A significant class of derivatives is based on a pyrazolopyrimidine scaffold attached to the N-isopropylacetamide moiety. These compounds have been extensively investigated as high-affinity ligands for the 18kDa translocator protein (TSPO), a target for neuroinflammation imaging and therapy. molaid.comnih.gov

The general synthesis involves preparing a 2-(pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid intermediate, which is then coupled with various N,N-disubstituted amines using peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIEPA (N,N-Diisopropylethylamine). molaid.com This methodology allows for the exploration of a wide range of substituents on the acetamide nitrogen. molaid.comnih.gov

Structure-activity relationship studies revealed that the nature of the N,N-dialkyl substituents on the acetamide group is critical for TSPO binding affinity. molaid.com While shorter alkyl chains were not beneficial, the introduction of N,N-dipropargyl acetamide resulted in a compound with a potent nanomolar affinity (Ki = 0.90 nM). molaid.com The most potent compound in one series was an N-ethyl-N-phenylacetamide derivative (GMA 15), which exhibited a picomolar affinity (Ki = 60 pM), a significant enhancement compared to standard reference ligands. nih.gov

| Compound | N-Acetamide Substituents | Binding Affinity (Ki, nM) |

|---|---|---|

| GMA 7 | N-Methyl, N-ethyl | 17.10 molaid.com |

| GMA 9 | N-Ethyl, N-isopropyl | 13.27 molaid.com |

| GMA 12 | N,N-di(2-methoxyethyl) | 25.37 molaid.com |

| GMA 13 | N,N-di(prop-2-yn-1-yl) | 0.90 molaid.com |

| GMA 15 | N-Ethyl, N-phenyl | 0.06 nih.gov |

Another major derivatization strategy involves the synthesis of N-aryl-2-heteroaryloxy-N-isopropylacetamide derivatives, which have been evaluated for their herbicidal activities. uantwerpen.be The synthesis is a multi-step process where various arylamines are first used to create N-aryl-N-isopropyl-2-hydroxyacetamides, which then undergo further reactions to attach a heteroaryloxy group. uantwerpen.be

These compounds were tested for their ability to inhibit the growth of various plant species. The results indicated that several of the synthesized derivatives displayed excellent herbicidal activities against weeds like Echinochloa crusgalli and Digitaria sanguinalis. uantwerpen.be The specific nature of both the N-aryl group and the heteroaryloxy moiety played a crucial role in determining the level and spectrum of herbicidal activity.

| Compound ID (Example) | N-Aryl Group | Heteroaryloxy Group | Target Weed | Activity Level |

|---|---|---|---|---|

| IVa (generic) | Substituted Phenyl | Substituted Pyridinyloxy | Echinochloa crusgalli | Excellent uantwerpen.be |

| IVb (generic) | Substituted Phenyl | Substituted Pyrimidinyloxy | Digitaria sanguinalis | Good to Excellent uantwerpen.be |

| IVc (generic) | Substituted Naphthyl | Substituted Pyridinyloxy | Abutilon theophrasti | Moderate uantwerpen.be |

Note: Specific compound structures and quantitative data were not fully disclosed in the source material, hence the generic representation.

Elucidation of Structure-Activity Relationships

The extensive derivatization of the this compound scaffold has led to a clearer understanding of its structure-activity relationships across different biological targets.

A recurring theme is the critical importance of the N-substituents on the acetamide moiety. For TSPO ligands, the size, length, and nature of the N,N-dialkyl groups drastically modulate binding affinity, with bulkier and more rigid groups like dipropargyl or aryl-alkyl combinations leading to significantly enhanced potency. molaid.comnih.gov In contrast, for inhibitors of the B⁰AT1 transporter, the secondary amide (N-H) is indispensable, likely acting as a hydrogen bond donor, and its replacement or alkylation leads to a loss of activity. nih.govbiorxiv.org

The substitution pattern on appended aromatic rings is another key determinant of activity. In the case of phenoxy-substituted derivatives targeting B⁰AT1, moving the dimethyl substituents on the phenyl ring from the ortho (2,6-) to the meta (3,5-) positions resulted in a dramatic increase in inhibitory power. nih.govbiorxiv.org For N-aryl-2-heteroaryloxy herbicides, the specific combination of substituents on both the N-aryl and the heteroaryloxy rings dictates the potency and selectivity against different weed species. uantwerpen.be

Impact of Substituent Position on Biological Activity

The spatial arrangement of functional groups on a molecule is critical in determining its biological activity. The position of a substituent can dictate how well the molecule fits into a protein's binding site, influencing its efficacy as an inhibitor or activator.

A compelling example is found in the development of inhibitors for the amino acid transporter B⁰AT1 (SLC6A19). nih.govbiorxiv.org Initial high-throughput screening identified a compound, believed to be (2-(4-chloro-2,6-dimethylphenoxy)-N-isopropylacetamide), as an inhibitor. biorxiv.org However, subsequent analysis revealed that the active compound was, in fact, an isomer: (2-(4-chloro-3,5-dimethylphenoxy)-N-isopropylacetamide), later named JX98. nih.govbiorxiv.org This discovery highlighted a stark structure-activity relationship: the placement of the methyl groups on the phenoxy ring was crucial. The derivative with methyl groups in the ortho positions was inactive, while moving them to the meta positions resulted in a compound with significant inhibitory potential. biorxiv.org Even a single methyl group in the ortho position was found to diminish the inhibitory effect. biorxiv.org

Similarly, in a series of oxadiazole-isopropylamide derivatives developed as proteasome inhibitors, the position of substituents on the phenyl rings was paramount. Structure-activity relationship studies indicated that hydrophobic residues, such as propyl or butyl, at the para-position of one of the phenyl rings (the A-ring) significantly boosted inhibitory activity against the chymotrypsin-like (CT-L) activity of the proteasome. nih.gov Modifications at the ortho or meta positions were found to be less effective. nih.gov

Table 1: Impact of Substituent Position on Biological Activity

| Core Structure | Target | Substituent Position | Observed Activity | Reference |

|---|---|---|---|---|

| (2-(4-chlorophenoxy)-N-isopropylacetamide) derivative | B⁰AT1 Transporter | 2,6-dimethyl (ortho) | Inactive | biorxiv.org |

| (2-(4-chlorophenoxy)-N-isopropylacetamide) derivative | B⁰AT1 Transporter | 3,5-dimethyl (meta) | Active Inhibitor | biorxiv.org |

| Oxadiazole-isopropylamide | Proteasome (CT-L) | Hydrophobic group at para-position of A-ring | Significantly improved activity | nih.gov |

| Oxadiazole-isopropylamide | Proteasome (CT-L) | Substituents at ortho or meta-positions | Reduced activity | nih.gov |

Optimization of Binding Affinity and Target Specificity

A primary goal of derivatization is to increase a molecule's binding affinity for its intended target while minimizing interactions with other proteins, thereby improving specificity and reducing potential off-target effects.

In the pursuit of novel ligands for the 18kDa Translocator Protein (TSPO), a series of N,N-disubstituted pyrazolopyrimidine acetamide derivatives were synthesized. nih.govresearchgate.net Within this series, modifications to the N-acetamide substituents led to a wide range of binding affinities. While compounds like N-ethyl, N-isopropyl acetamide (GMA 9) showed nanomolar affinity (Ki = 13.27 nM), a remarkable enhancement was observed with the introduction of an N-substituted aromatic group. nih.gov The derivative GMA 15, which incorporates an N-ethyl-N-phenylacetamide moiety, displayed a picomolar affinity of 60 pM, representing a 61-fold increase in affinity compared to the reference standard DPA-714. nih.gov This significant improvement was attributed to potential hydrophobic π–π interactions between the aromatic ring and a tryptophan residue within the TSPO binding pocket. nih.gov

Another successful optimization was demonstrated with the development of non-covalent proteasome inhibitors based on an oxadiazole-isopropylamide scaffold. A focused library synthesis effort, which involved systematically modifying different parts of the initial hit compound (IC₅₀ 0.60 μM), led to the discovery of compound 11ad. nih.gov This new derivative, featuring hydrophobic groups on one phenyl ring and a meta-pyridyl group as the second ring, exhibited a potent IC₅₀ of 27 nM for chymotrypsin-like (CT-L) activity. nih.gov

Furthermore, derivatization can enhance target specificity. Belumosudil, an inhibitor of Rho-associated coiled-coil containing protein kinases (ROCKs), incorporates an N-isopropylacetamide structure. worldscientific.com Studies have shown that Belumosudil has a stronger binding affinity for ROCK2 compared to ROCK1, and this selectivity is partly attributed to the conformation of the quinazoline (B50416) ring within its structure. worldscientific.com

Table 2: Optimization of Binding Affinity in Acetamide Derivatives

| Compound/Derivative Series | Target | Key Modification | Binding Affinity (IC₅₀/Ki) | Reference |

|---|---|---|---|---|

| Oxadiazole-isopropylamide 1 (Initial Hit) | Proteasome (CT-L) | Base scaffold | 0.60 µM (IC₅₀) | nih.gov |

| Oxadiazole-isopropylamide 11ad (Optimized) | Proteasome (CT-L) | Addition of para-hydrophobic group and meta-pyridyl ring | 27 nM (IC₅₀) | nih.gov |

| Pyrazolopyrimidine Acetamide GMA 9 | TSPO | N-ethyl, N-isopropyl acetamide | 13.27 nM (Ki) | nih.gov |

| Pyrazolopyrimidine Acetamide GMA 15 | TSPO | N-ethyl, N-phenyl acetamide | 60 pM (Ki) | nih.gov |

| Belumosudil | ROCK1 / ROCK2 | N/A (Selectivity Study) | Stronger affinity for ROCK2 over ROCK1 | worldscientific.com |

Influence of Structural Modifications on Pharmacokinetic Properties

Beyond target interaction, structural modifications profoundly influence a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). The development of new TSPO ligands, for example, is driven not only by the need for high affinity but also by the goal of overcoming the poor pharmacokinetic properties and non-specific binding that limited earlier generations of these compounds. nih.gov

Interaction studies are essential for understanding not just the pharmacodynamics but also the pharmacokinetics of new chemical entities. smolecule.com The characteristics of a compound like this compound can be finely tuned through derivatization. For instance, the introduction of an isopropyl substituent on the acetamide moiety is thought to influence the molecule's lipophilicity and metabolic stability, two key factors governing its pharmacokinetic behavior. While detailed ADME data requires extensive experimental investigation, the strategic modification of a lead compound's structure is a fundamental approach used to engineer a more favorable pharmacokinetic profile, ultimately enhancing its potential as a therapeutic agent.

Computational Chemistry and in Silico Analysis

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

Modeling the interaction between a ligand like 2-Amino-N-isopropylacetamide and a target protein is fundamental to predicting its biological potential. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction. nih.gov While specific docking studies for the parent this compound are not extensively published, research on its derivatives provides a model for its likely interaction patterns.

The core structure, containing an acetamide (B32628) group, is capable of forming key interactions. The carbonyl oxygen and the amide nitrogen can act as hydrogen bond acceptors and donors, respectively. For instance, studies on thiazole-containing N-isopropylacetamide derivatives show that the acetamide carbonyl can form crucial hydrogen bonds with amino acid residues like Lys48 in a protein's binding pocket. The isopropyl group contributes to hydrophobic interactions, influencing the compound's orientation and stability within the binding site. The primary amino group offers an additional site for potent hydrogen bonding.

These interactions are critical for the stability of the ligand-protein complex. researchgate.net Molecular dynamics (MD) simulations, often performed after docking, can further analyze the stability of these interactions over time. researchgate.net

Table 1: Potential Ligand-Protein Interactions for the this compound Scaffold

| Interacting Moiety of Ligand | Type of Interaction | Potential Protein Residue Partners |

|---|---|---|

| Primary Amino Group (NH2) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain O); Backbone Carbonyl O |

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Lys, Arg, His, Asn, Gln (side chain N-H); Backbone Amide N-H |

| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain O); Backbone Carbonyl O |

This table is a conceptual representation based on the functional groups of the molecule and general principles of protein-ligand interactions. nih.gov

A critical aspect of computational analysis is the identification of potential binding sites on a protein target. While many ligands bind to the primary, or orthosteric, site, others bind to allosteric sites, which are distinct locations that can regulate the protein's function upon binding. pennstatehealthnews.org Various computational tools and algorithms, such as FPocket, PASSerRank, and DeepAllo, have been developed to predict these pockets based on protein structure and dynamics. arxiv.orgbiorxiv.org

A significant finding related to the N-isopropylacetamide scaffold comes from studies on inhibitors of the neutral amino acid transporter B0AT1 (SLC6A19). nih.govfrontiersin.org A derivative, (2-(4-chloro-3,5-dimethylphenoxy)-N-isopropylacetamide), was initially identified as a potent inhibitor. nih.gov Subsequent research and docking experiments revealed that this compound does not bind to the primary substrate site but rather to an allosteric site on the transporter. nih.govfrontiersin.org This discovery highlights the potential for the this compound scaffold to be tailored for allosteric modulation, a highly sought-after property in drug development for achieving specific regulatory effects. arxiv.org Crystallographic data has confirmed the existence of unusual allosteric sites in some enzymes that can bind substrates or their analogs, leading to homotropic activation. nih.gov

Theoretical Calculations

Theoretical calculations using quantum mechanics provide a foundational understanding of a molecule's intrinsic electronic properties. These methods can determine the most stable structure, electronic orbital energies, and various descriptors that relate to chemical reactivity and behavior.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. This stable conformation, or minimum energy structure, is crucial for all subsequent theoretical analyses. Methods like Density Functional Theory (DFT), often with the B3LYP functional and basis sets like 6-31G(d,p), are commonly used for this purpose. researchgate.net

For N-isopropylacetamide, which shares the core amide structure, quantum chemistry calculations have been used to determine its stable conformations. researchgate.net The optimization process considers all bond lengths, bond angles, and dihedral angles to locate the global energy minimum. The resulting optimized geometry provides a realistic representation of the molecule's shape, which is essential for accurate molecular docking and for calculating electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iupac.org The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net In derivatives of N-isopropyl acetamide, FMO analysis has been used to study structure-activity relationships, correlating the electronic properties with biological activity. researchgate.net For this compound, the primary amino group would be expected to significantly influence the energy and localization of the HOMO, enhancing its electron-donating capacity.

Table 2: Significance of Frontier Orbitals in Chemical Reactivity

| Orbital/Parameter | Description | Chemical Implication |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | The orbital from which a molecule is most likely to donate electrons. Higher energy indicates a stronger electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | The orbital to which a molecule is most likely to accept electrons. Lower energy indicates a stronger electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | An indicator of kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

This table provides a general overview of FMO theory concepts. wikipedia.orgresearchgate.net

Beyond the frontier orbitals, a range of quantum chemical descriptors can be calculated to quantify various aspects of a molecule's electronic structure and physicochemical properties. scirp.org These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that predict biological activity. mdpi.com

Key descriptors include:

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, calculated from the surface contributions of polar atoms. It is often correlated with drug transport properties. For the hydrochloride salt of this compound, the TPSA is calculated to be 55.12. chemscene.com

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures a molecule's hydrophobicity. A calculated LogP for the hydrochloride salt is -0.1085. chemscene.com

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). scirp.org Hardness is related to the HOMO-LUMO gap and describes resistance to change in electron distribution. scirp.org The electrophilicity index quantifies the energy stabilization when the system acquires additional electronic charge. scirp.org

Calculated values for derivatives provide insight into the properties of the core structure. For example, 2-Amino-N-(3,4-dichlorobenzyl)-N-isopropylacetamide has a calculated TPSA of 46.33 and a LogP of 2.6891. chemscene.com These descriptors collectively create a detailed electronic and physicochemical profile of a molecule, aiding in the prediction of its behavior in a biological environment.

Table 3: Calculated Physicochemical and Quantum Descriptors for this compound Derivatives

| Compound Name | TPSA | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds |

|---|---|---|---|---|---|

| 2-Amino-n-(propan-2-yl)acetamide hydrochloride chemscene.com | 55.12 | -0.1085 | 2 | 2 | 2 |

Virtual Screening and Predictive Modeling

Virtual screening and predictive modeling are powerful computational techniques used to identify promising drug candidates from large libraries of chemical compounds and to predict their physicochemical and biological properties. These methods are crucial for prioritizing compounds for further experimental investigation.

Virtual Screening:

Virtual screening of this compound would involve computational techniques to predict its binding affinity to a wide array of biological targets. This process typically utilizes methods such as molecular docking. In a hypothetical scenario, this compound would be docked against a panel of known protein targets to identify potential interactions. For instance, studies on various amide derivatives have successfully employed molecular docking to predict their binding modes and affinities. One such study focused on amide ligands as potential anti-leishmanial agents, targeting the enzyme aspartic protease. uantwerpen.beresearchgate.net In a similar vein, benzylidene acetamide-based ligands have been evaluated in silico for their inhibitory potential against Staphylococcus aureus thymidylate kinase (SaTMK). semanticscholar.org

The virtual screening process for this compound would likely involve preparing a 3D model of the compound and then computationally placing it into the binding sites of a library of protein crystal structures. The binding energy for each interaction would be calculated, and the results would be ranked to identify the most probable protein targets. For example, a study on phthalimide (B116566) derivatives bearing a 1,2,3-triazole subunit, including a 2-(4-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-isopropylacetamide, used molecular docking to evaluate their potential as inhibitors of SARS-CoV-2 proteins. nih.gov

Predictive Modeling:

Predictive modeling for this compound would aim to forecast its various properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as its potential biological activities. This is often achieved through the development of Quantitative Structure-Activity Relationship (QSAR) models or by using pre-existing predictive models.

For instance, predictive models for the solubility of amino acids and peptides have been developed using approaches like the SAFT-γ Mie group-contribution method. nih.govacs.org Such models could be adapted to predict the solubility of this compound, a key parameter for its potential utility. Furthermore, computational tools can predict various physicochemical properties relevant to drug-likeness, as shown in the table below for the related compound 2-Iodo-N-isopropylacetamide.

| Property | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 29.1 Ų |

| logP | 0.946 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Table 1: Predicted Physicochemical Properties for 2-Iodo-N-isopropylacetamide. These properties are often used in predictive models for ADMET profiles. chemscene.com

In a study on novel N,N-substituted pyrazolopyrimidine acetamide derivatives, in silico ADMET studies were conducted alongside molecular docking to characterize the drug-like properties of the synthesized compounds. nih.govresearchgate.net A similar approach for this compound would involve using computational models to predict its oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity, thereby guiding its potential applications and further development.

Bioinformatics Analysis of Target Proteins

Once potential protein targets for this compound are identified through methods like virtual screening, bioinformatics analysis is employed to understand the biological context and functional significance of these proteins. This analysis helps in elucidating the potential mechanism of action and the physiological consequences of the compound's interaction with its targets.

The process would begin with the list of putative protein targets. Bioinformatics tools would then be used to perform functional annotation and pathway analysis. This involves mapping the target proteins to established biological databases such as Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.govd-nb.info

Gene Ontology (GO) Enrichment Analysis:

GO analysis would categorize the potential target proteins based on their associated biological processes, molecular functions, and cellular components. For example, if a significant number of the predicted targets are involved in "protein phosphorylation," "signal transduction," or are located in the "plasma membrane," it would suggest that this compound might act as a modulator of signaling pathways.

KEGG Pathway Analysis:

KEGG pathway analysis would identify the metabolic or signaling pathways in which the potential target proteins are involved. This can provide a more detailed picture of the compound's potential effects. For instance, if the targets are enriched in pathways related to inflammation or cell cycle regulation, it would point towards potential anti-inflammatory or anti-proliferative activities for this compound.

A hypothetical bioinformatics analysis of proteins targeted by a reactive metabolite of an acetamide-containing compound might reveal enrichment in specific pathways, as shown in the table below.

| Pathway ID | Pathway Name | Number of Targeted Proteins | P-value |

|---|---|---|---|

| hsa00280 | Valine, leucine (B10760876) and isoleucine degradation | 5 | < 0.001 |

| hsa03010 | Ribosome | 8 | < 0.001 |

| hsa04110 | Cell cycle | 6 | < 0.01 |

| hsa05200 | Pathways in cancer | 10 | < 0.01 |

Table 2: Hypothetical KEGG Pathway Enrichment Analysis for Potential Protein Targets. This table illustrates how bioinformatics can pinpoint biological pathways potentially modulated by a compound.

Furthermore, protein-protein interaction (PPI) network analysis could be performed to understand the broader biological network affected by the binding of this compound to its primary targets. This would involve constructing a network of the target proteins and their known interacting partners, which can reveal key protein hubs and functional modules that might be indirectly influenced by the compound. nih.gov

Advanced Research Applications

Drug Discovery and Development

In the field of drug discovery and development, 2-Amino-N-isopropylacetamide serves as a valuable scaffold and synthetic intermediate. Its applications span from the initial stages of identifying and optimizing lead compounds to the development of therapeutic agents for a variety of disorders.

The process of identifying and optimizing a pharmacophore—the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity—is a cornerstone of modern drug design. dovepress.com Methodologies that allow for the precise and efficient modification of molecular structures are crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

One such advanced synthetic strategy is the use of transient directing groups, which facilitate the selective functionalization of C–H bonds in a molecule. snnu.edu.cnrsc.org This approach circumvents the need for pre-functionalized starting materials and extra steps for the installation and removal of directing groups, making the synthesis more efficient. snnu.edu.cnrsc.org While not permanently part of the final molecule, a transient directing group guides a metal catalyst to a specific site on the substrate, enabling the introduction of new functional groups. youtube.com This allows medicinal chemists to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The concept of using transient directing groups is a powerful tool in the optimization of pharmacophores. researchgate.netsnnu.edu.cn

The structural motif of 2-amino-acetamide is present in various compounds investigated for the treatment of metabolic disorders. For instance, research into inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in obesity and type 2 diabetes, has explored derivatives of 2-amino-N-(adamant-2-yl) acetamide (B32628). nih.gov These compounds have shown potency and selectivity, highlighting the potential of the amino acetamide scaffold in developing new therapies for metabolic conditions. nih.gov

Furthermore, this compound has been identified as a reactant in the synthesis of activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress and inflammation, which are implicated in a wide range of chronic diseases, including metabolic disorders. nih.govnih.gov Pharmacological activation of Nrf2 is a promising therapeutic strategy, and various activators are under investigation for their clinical potential. nih.govmdpi.comrndsystems.com The use of this compound in the synthesis of such molecules underscores its relevance in the development of novel therapeutic agents.

Below is a table summarizing some Nrf2 activators and their status:

| Activator | Chemical Class | Therapeutic Area |

| Bardoxolone methyl (RTA 402) | Triterpenoid | Chronic kidney disease |

| RTA 408 | Triterpenoid | Radiation-induced dermatitis, solid cancers, Friedreich ataxia |

| RS9 | Triterpenoid | Radiation-induced dermatitis |

This table is for illustrative purposes and includes examples of Nrf2 activators; it does not imply that this compound is a direct precursor to all of them. researchgate.net

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a significant target in both neuroinflammation and cancer research. bmbreports.orgeurekaselect.com TSPO expression is upregulated in activated microglia during neuroinflammation, making it a biomarker and a therapeutic target for neurological disorders. bmbreports.orgnih.gov Similarly, TSPO is overexpressed in several types of cancer, where it is associated with disease progression and aggressive phenotypes. nih.gov

Various ligands that bind to TSPO have been developed for both imaging and therapeutic purposes. mdpi.com The N,N-disubstituted acetamide scaffold is a common feature in many of these TSPO ligands. For example, novel N,N-disubstituted pyrazolopyrimidine acetamides have been synthesized and shown to have a high affinity for TSPO. nih.gov Research in this area has demonstrated that modifications to the acetamide portion of the molecule can significantly impact binding affinity. For instance, within a series of compounds, N-ethyl, N-isopropyl acetamide derivatives showed notable TSPO binding. nih.gov The development of such ligands with high affinity and selectivity is crucial for advancing the diagnosis and treatment of neuroinflammatory diseases and cancer. semanticscholar.org

Materials Science

In materials science, this compound is utilized in the synthesis of novel polymers and materials with specific, tunable properties. Its chemical structure lends itself to the creation of materials that can respond to external stimuli, which is a highly sought-after characteristic for a variety of applications.

The synthesis of novel materials with tailored electronic properties is a major focus of modern materials science. mdpi.com While direct applications of this compound in creating materials with specific electronic characteristics are not extensively documented in the provided search results, its use in the formation of structured polymers can indirectly influence these properties. The arrangement of polymer chains and the incorporation of specific functional groups can affect the electronic behavior of a material. Two-dimensional nanomaterials, for instance, exhibit versatile physiochemical properties that can be modified through various engineering techniques to suit different electronic applications. mdpi.com

The development of materials with unique optical properties is crucial for applications in sensing, imaging, and photonics. mdpi.commdpi.comoptica.orgnih.gov Research has shown that this compound can be used to create thermoresponsive oligomeric epoxide-amine adducts. These materials exhibit a lower critical solution temperature (LCST) behavior in water, meaning their solubility changes with temperature. This thermoresponsive behavior can be harnessed to create "smart" materials whose optical properties, such as transparency or refractive index, can be modulated by temperature changes. Such materials have potential applications in areas like smart windows, sensors, and drug delivery systems.

Biochemical Tool Development

The bifunctional nature of this compound makes it an attractive scaffold for the design and synthesis of specialized tools for biochemical research. These tools are instrumental in elucidating complex biological processes at the molecular level.

Probes for Enzyme Function Studies

While direct utilization of this compound as a standalone enzyme probe is not extensively documented, its structural motifs are relevant in the design of molecules for studying enzyme kinetics and active site interactions. The primary amine and amide groups can serve as points for chemical modification, allowing for the attachment of reporter groups such as fluorophores or chromophores. Such derivatized molecules can then be used to probe the steric and electronic environment of an enzyme's active site.

Furthermore, the N-isopropylacetamide moiety can be incorporated into larger molecules designed as enzyme inhibitors or substrates. By systematically modifying this part of the molecule, researchers can investigate the specific interactions between a ligand and an enzyme, providing insights into the principles of molecular recognition and catalysis. The study of how variations in the substituent on the amide nitrogen affect binding affinity and turnover rates can yield valuable structure-activity relationship (SAR) data.

Table 1: Potential Modifications of this compound for Enzyme Probe Development

| Modification Site | Attached Group | Potential Application |

| Primary Amine | Fluorescent Dye | Probing active site polarity and accessibility |

| Primary Amine | Biotin | Affinity-based enzyme isolation and purification |

| Isopropyl Group | Bulky Substituents | Investigating steric hindrance in the active site |

This table presents hypothetical modifications based on common strategies in biochemical probe design.

Tools for Investigating Cellular Signaling Pathways

In the intricate network of cellular signaling, small molecules that can modulate the interactions between proteins are of significant interest. This compound can serve as a core structure for the synthesis of modulators of protein-protein interactions (PPIs), which are central to many signaling cascades.

The development of small molecule inhibitors or stabilizers of PPIs is a burgeoning area of research. The structural features of this compound allow for its incorporation into peptidomimetics, which are compounds designed to mimic the structure and function of peptides. These peptidomimetics can be designed to disrupt or enhance specific PPIs within a signaling pathway, thereby allowing researchers to dissect the roles of individual interactions. For instance, derivatives of this compound could be synthesized to act as antagonists for cell surface receptors or to interfere with the assembly of signaling complexes within the cytoplasm.

Biomimetic and Polymeric Applications

The N-isopropylacetamide group is a key component of one of the most well-studied "smart" polymers, Poly(N-isopropylacrylamide) (PNIPAAm). This has inspired research into the use of this compound and its derivatives in the creation of novel biomimetic and polymeric materials.

Synthesis of Thermoresponsive Oligomers

Thermoresponsive polymers, which undergo a phase transition in response to temperature changes, have numerous applications in biomedicine and materials science. The solubility of these polymers in water changes dramatically at a specific temperature known as the lower critical solution temperature (LCST).

Given its structural similarity to N-isopropylacrylamide, this compound is a candidate for the synthesis of novel thermoresponsive oligomers and polymers. The primary amine group offers a reactive handle for polymerization or for grafting onto other polymer backbones. Copolymerization of this compound with monomers like N-isopropylacrylamide could be used to fine-tune the LCST and other properties of the resulting material. The presence of the amino group would also introduce pH-responsiveness, leading to dual-stimuli-responsive materials.

Table 2: Comparison of Monomers for Thermoresponsive Polymer Synthesis

| Monomer | Key Functional Groups | Resulting Polymer Property |

| N-isopropylacrylamide | Amide, Isopropyl | Thermoresponsive (LCST) |

| This compound | Primary Amine, Amide, Isopropyl | Potentially Thermo- and pH-responsive |

Mimicry of Natural Polypeptides

The field of peptidomimetics aims to create synthetic molecules that replicate the structure and function of natural peptides but with improved stability and bioavailability. Non-natural amino acids are crucial building blocks in this endeavor.

This compound, also known as N-isopropylglycinamide, can be viewed as a derivative of the simplest amino acid, glycine (B1666218). Its incorporation into a peptide chain would introduce an N-isopropylamide group at the C-terminus of a glycine residue. This modification can influence the local conformation of the peptide backbone and its susceptibility to enzymatic degradation. By strategically placing such modified residues within a synthetic peptide, researchers can induce specific secondary structures, such as turns or helices, which are often critical for biological activity. This approach allows for the creation of robust polypeptide mimics with tailored functions, from therapeutic agents to new biomaterials.

Future Directions and Emerging Research Avenues

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast numbers of chemical compounds for their effects in biological assays. enamine.net For 2-Amino-N-isopropylacetamide, HTS offers a pathway to discover novel biological activities. The core strategy would involve creating a diversified chemical library based on the this compound scaffold. Through combinatorial chemistry, the primary amine, secondary amide, or isopropyl group could be systematically modified to generate thousands of analogues.

This library could then be subjected to a battery of HTS assays. bath.ac.uk For instance, biochemical assays could screen for inhibitors of specific enzymes, while cell-based assays could identify compounds that modulate cellular pathways, induce apoptosis in cancer cells, or protect neurons from damage. bath.ac.uk Fluorescence-based screening systems have proven effective for assessing amine and amino acid derivatives, and similar approaches could be adapted. nih.govresearchgate.net The integration of robotics, data processing, and sensitive detection methods allows for the efficient identification of "hits" from these large libraries, which can then be selected for further optimization. enamine.net

| Assay Type | Principle | Potential Application | Example Readout |

|---|---|---|---|

| Biochemical Assay | Measures the effect of a compound on a purified target, such as an enzyme or receptor. | Screening for inhibitors of kinases, proteases, or other enzymes relevant to disease. | Fluorescence Resonance Energy Transfer (FRET), Luminescence. bath.ac.uk |

| Cell-Based Viability Assay | Measures the effect of a compound on cell health (proliferation or death). | Identifying cytotoxic compounds for oncology or protective compounds for neurodegenerative models. | ATP-based luminescence (CellTiter-Glo®). |

| Reporter Gene Assay | Measures the effect of a compound on the expression of a specific gene linked to a reporter (e.g., luciferase). | Screening for modulators of specific signaling pathways (e.g., NF-κB, p53). | Luminescence, Fluorescence. |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple phenotypic changes in cells. | Assessing complex cellular events like changes in morphology, protein localization, or organelle health. | Multiparametric image analysis. |

Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the three-dimensional structure of this compound and its derivatives is crucial for rational drug design and for elucidating its mechanism of action at a molecular level. Advanced spectroscopic and structural techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques (e.g., COSY, HSQC, HMBC, NOESY), can provide detailed information about the compound's solution-state conformation and the connectivity of its atoms. These methods are powerful for studying the conformational behavior of acetamide (B32628) derivatives. nih.gov Should a derivative of this compound be found to bind to a biological target like a protein, NMR techniques such as Saturation Transfer Difference (STD) NMR can identify the specific parts of the molecule involved in the interaction.

High-Resolution Mass Spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-MS) is essential for confirming the identity and purity of synthesized analogues. Furthermore, it can be used in structural biology approaches to study interactions with biomolecules. X-ray crystallography remains the gold standard for determining the precise atomic coordinates of a molecule in its solid state. Obtaining a crystal structure of this compound or its derivatives, potentially in complex with a target protein, would provide invaluable insights for structure-activity relationship (SAR) studies.

| Technique | Information Yielded | Application in Research |

|---|---|---|

| Multi-dimensional NMR | Precise chemical structure, atom connectivity, and solution-state 3D conformation. | Confirming the structure of new derivatives; studying conformational flexibility. nih.gov |

| X-Ray Crystallography | High-resolution, solid-state 3D structure of the molecule or its complex with a target. | Guiding structure-based drug design; understanding precise binding modes. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula; fragmentation patterns. | Confirming synthesis of analogues; identifying metabolites. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about functional groups and bonding within the molecule. | Characterizing molecular interactions, such as hydrogen bonding. nashbio.com |

Multi-Omics Approaches in Biological Activity Profiling